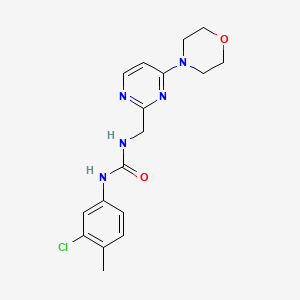
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU is a urea-based compound that has shown promising results in scientific research for its ability to modulate various biological pathways. In
Applications De Recherche Scientifique
Corrosion Inhibition
Mannich bases, including compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel surfaces in hydrochloric acid solutions. These studies demonstrate that such compounds can offer cost-effective solutions for protecting metal surfaces against corrosion, with efficiency that varies based on the molecular structure and environmental conditions (Jeeva et al., 2015).
Plant Morphogenesis
Research into urea derivatives has uncovered their significant potential in regulating plant growth and development. Certain urea compounds exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. This has implications for agricultural practices and biotechnology, where such compounds could be utilized to enhance crop yields and facilitate plant propagation (Ricci & Bertoletti, 2009).
Supramolecular Chemistry
Urea derivatives have also been explored for their ability to dimerize through hydrogen bonding, forming stable supramolecular structures. This property is of interest in the design of new materials and molecular assemblies with specific functionalities. The high dimerization constant of certain ureidopyrimidinones makes them valuable building blocks for developing complex molecular systems (Beijer et al., 1998).
Drug Development
In the pharmaceutical domain, compounds with the 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea framework have been synthesized as potential imaging agents for Parkinson's disease and as inhibitors of specific enzymes relevant to cancer therapy. For example, synthesis and evaluation of certain derivatives have shown promise for imaging LRRK2 enzyme activity in Parkinson's disease models, highlighting the compound's potential in diagnostic applications (Wang et al., 2017).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKFMPQALKBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

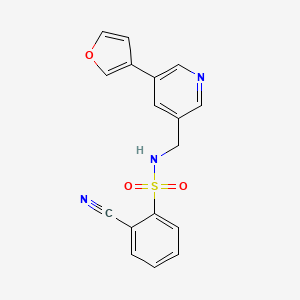
![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)
![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)
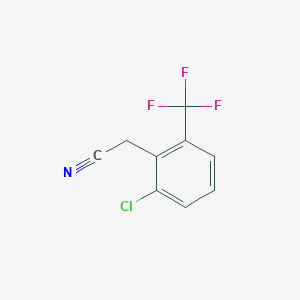
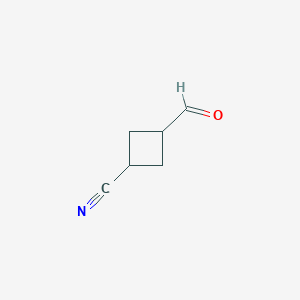
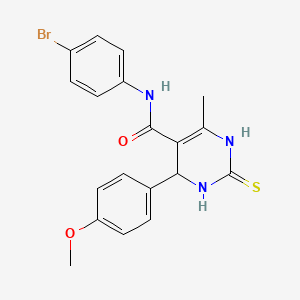
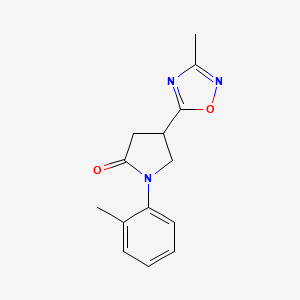
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)
![N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2966156.png)
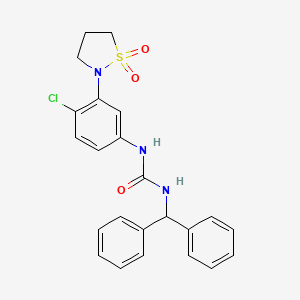
![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)